[1,2,4]Triazolo[1,5-a]pyridine hydrochloride
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Overview
Description
[1,2,4]Triazolo[1,5-a]pyridine hydrochloride is a heterocyclic compound that has garnered significant interest in medicinal and pharmaceutical chemistry. This compound, characterized by a bridge-headed nitrogen atom, is found in various biologically active molecules. It exhibits a range of biological activities, including acting as inhibitors for enzymes such as Janus kinases and RORγt inverse agonists .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[1,5-a]pyridine hydrochloride can be achieved through several methods:
Microwave-Mediated Synthesis: This method involves the use of enaminonitriles and benzohydrazides under microwave conditions.
Oxidative Cyclization: This approach uses N-(2-pyridyl)amidines and oxidizers such as NaOCl, Pb(OAc)4, or MnO2.
Catalytic Oxidation: The conversion of N-(2-pyridyl)guanidines to 2-amino[1,2,4]pyrazolo[1,5-a]pyridines using air oxygen and the CuBr/1,10-phenanthroline system.
Industrial Production Methods
Industrial production methods often involve scalable and eco-friendly processes. The microwave-mediated synthesis is particularly notable for its efficiency and broad substrate scope, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: Using oxidizers like NaOCl and Pb(OAc)4.
Reduction: The reduction of double bonds in the compound.
Substitution: Nucleophilic substitution reactions involving nitriles and enaminonitriles.
Common Reagents and Conditions
Oxidizers: NaOCl, Pb(OAc)4, MnO2, PIFA, I2/KI.
Catalysts: CuBr/1,10-phenanthroline system for catalytic oxidation.
Microwave Irradiation: Used in tandem reactions involving enaminonitriles and benzohydrazides.
Major Products
The major products formed from these reactions include various substituted [1,2,4]triazolo[1,5-a]pyridines, which are often used in medicinal chemistry .
Scientific Research Applications
[1,2,4]Triazolo[1,5-a]pyridine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[1,5-a]pyridine hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidines: These compounds share a similar structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine: Another class of heterocyclic compounds with similar applications in medicinal chemistry.
Uniqueness
[1,2,4]Triazolo[1,5-a]pyridine hydrochloride is unique due to its broad range of biological activities and its efficiency in various synthetic routes. Its ability to act as an inhibitor for multiple enzymes makes it a valuable compound in medicinal research .
Properties
Molecular Formula |
C6H6ClN3 |
---|---|
Molecular Weight |
155.58 g/mol |
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridine;hydrochloride |
InChI |
InChI=1S/C6H5N3.ClH/c1-2-4-9-6(3-1)7-5-8-9;/h1-5H;1H |
InChI Key |
GNMIQBZZNJLRCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=NN2C=C1.Cl |
Origin of Product |
United States |
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